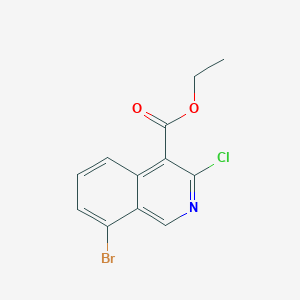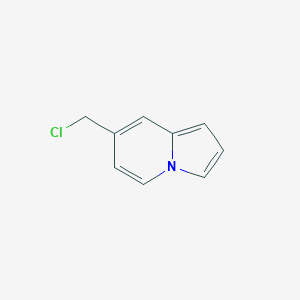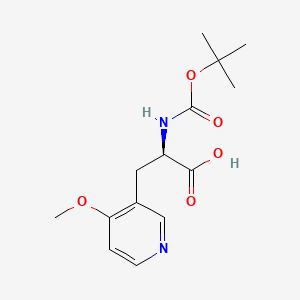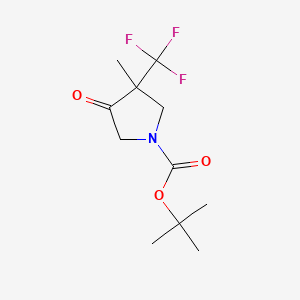
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the final product.
化学反应分析
Types of Reactions
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
科学研究应用
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects is related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property, combined with the pyrrolidine ring, enables the compound to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with applications in medicinal chemistry.
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with different substituents that affect its chemical properties and applications.
Uniqueness
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules .
属性
分子式 |
C11H16F3NO3 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC 名称 |
tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3 |
InChI 键 |
JLMLSZGTJRYVBY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC1=O)C(=O)OC(C)(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


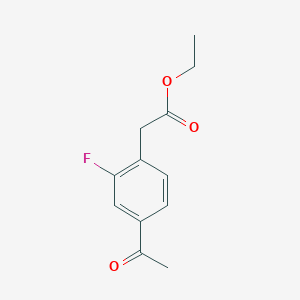
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
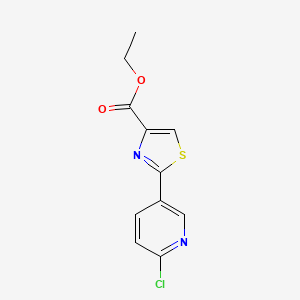
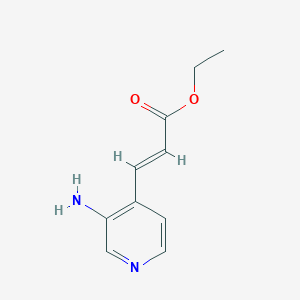
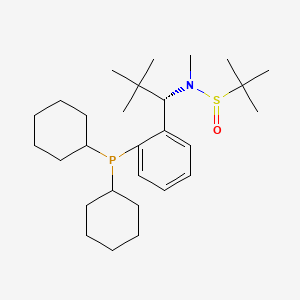
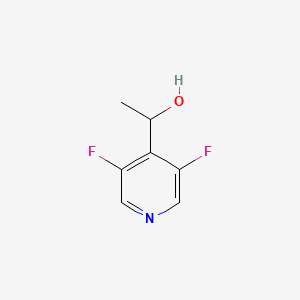
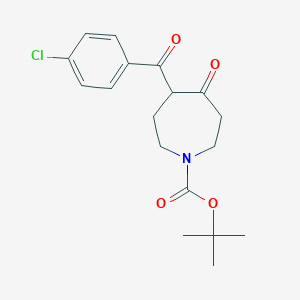
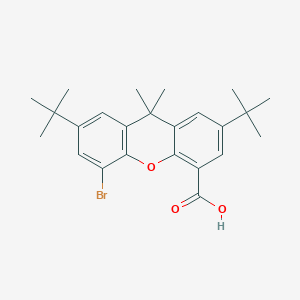
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)
